molecular formula C21H20FN3O2S B2604090 N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1251566-43-4

N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2604090
CAS No.: 1251566-43-4
M. Wt: 397.47
InChI Key: VLUGGHJDZIJPJB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a thiomorpholine ring, and a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinoline core.

    Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with a suitable leaving group on the quinoline core.

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction, typically using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core or the fluorophenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated solvents, bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Medicine: The compound could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine would depend on its specific biological target. Potential mechanisms include:

    Inhibition of Enzymes: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-N-(4-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
  • N-(4-fluorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Uniqueness

N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the methoxy group at the 8-position of the quinoline core. This structural feature may confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of the fluorophenyl group, thiomorpholine ring, and methoxy group makes this compound a versatile candidate for various applications in scientific research.

Properties

IUPAC Name

[4-(4-fluoroanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-27-19-4-2-3-16-17(23-15-7-5-14(22)6-8-15)13-18(24-20(16)19)21(26)25-9-11-28-12-10-25/h2-8,13H,9-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUGGHJDZIJPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)F)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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